molecular formula C25H37ClO2Sn B14310872 [(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane CAS No. 110655-72-6

[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane

Cat. No.: B14310872
CAS No.: 110655-72-6
M. Wt: 523.7 g/mol
InChI Key: JORKMSSOAWZTJJ-UHFFFAOYSA-M
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Description

(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:

    Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.

    Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.

Preparation Methods

Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:

4-Chlorobenzoic acid+Tricyclohexyltin chloride(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane\text{4-Chlorobenzoic acid} + \text{Tricyclohexyltin chloride} \rightarrow \text{(4-Chlorobenzoyl)oxy}(tricyclohexyl)stannane 4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane

Reaction Conditions::
  • Solvent: Typically, an organic solvent like dichloromethane or toluene is used.
  • Temperature: The reaction occurs at room temperature or under mild heating.
  • Catalyst: No specific catalyst is required.

Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions::
  • Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).
  • Substitution: Nucleophiles (e.g., amines, alcohols).
Major Products::
  • Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

    Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.

    Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.

Comparison with Similar Compounds

  • Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.

Properties

CAS No.

110655-72-6

Molecular Formula

C25H37ClO2Sn

Molecular Weight

523.7 g/mol

IUPAC Name

tricyclohexylstannyl 4-chlorobenzoate

InChI

InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1

InChI Key

JORKMSSOAWZTJJ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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